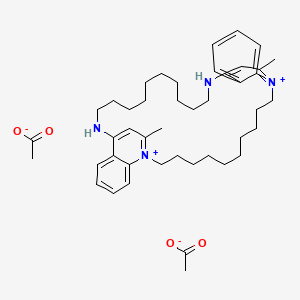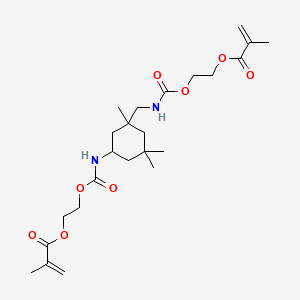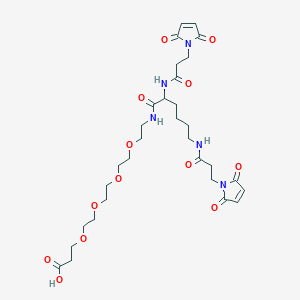![molecular formula C25H29N3O3 B606222 N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide CAS No. 1675203-84-5](/img/structure/B606222.png)
N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[({2-Methoxy-6-[(2-Methyl[1,1’-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide” is also known as PD1-PDL1 Inhibitor 2 with CAS No. 1675203-84-5 . It is a compound with the molecular formula C25H29N3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl group, a pyridine ring, and an acetamide group . The molecular weight is 419.5 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Antitumor Effect in Melanoma
BMS-202 has been shown to produce an antitumor effect in B16-F10 melanoma-bearing mice . The compound inhibits the PD-1/PD-L1 proteins binding, rescues PD-L1-mediated inhibition of IFN-γ production in human CD3 + T cells in vitro, and presents antitumor effects in B16-F10 melanoma-bearing mice . It also enhances IFN-γ levels in plasma, increases the frequency of CD3 + CD8 + T and CD8 + IFN-γ + T and the ratios of CD8 + /Treg, and decreases the CD4 + CD25 + CD127 low/− (Treg) number in tumor .
Inhibition of Cell Malignancy in Glioblastoma
BMS-202 significantly inhibits cell malignancy in human glioblastoma . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts the PD-L1-AKT-BCAT1 axis independent of mTOR signaling . It also inhibits the proliferation of GBM cells both in vitro and in vivo, and functionally blocks cell migration and invasion in vitro .
Metabolic Remodeling
BMS-202 has been found to cause metabolic remodeling in glioblastoma cells . It downregulates PD-L1 expression on the GBM cell surface and regulates PD-L1/AKT/BCAT1 signaling pathways in an mTOR-independent manner . This is expected to delay metabolism and extend life span .
Inhibition of PD-L1 Dimerization
Crystallographic studies have demonstrated that BMS-202 exhibits a high affinity to PD-L1 dimerization . This interaction induces the formation of PD-L1 homodimers , which could have implications for the regulation of immune responses.
Regulation of Branched-Chain Amino Acids (BCAAs) Metabolism
BMS-202 has been found to affect the metabolism of BCAAs . BCAAs are the primary nitrogen source for synthesizing glutamate, a key substrate for catabolic and anabolic metabolism, and are indispensable for cell growth .
Inhibition of PD-1/PD-L1 Binding
BMS-202 has been shown to inhibit the PD-1/PD-L1 binding . This inhibition rescues PD-L1-mediated inhibition of IFN-γ production in human CD3 + T cells in vitro . It also inhibits Treg expansion and increases cytotoxic activity of tumor-infiltrating CD8 + T cells by the blockade of PD-1/PD-L1 binding .
Safety And Hazards
properties
IUPAC Name |
N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPSOYOYVELLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide | |
CAS RN |
1675203-84-5 |
Source


|
| Record name | BMS-202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

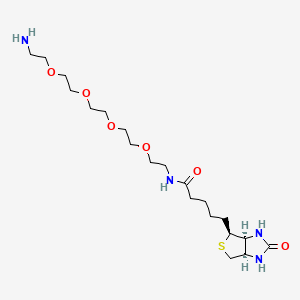
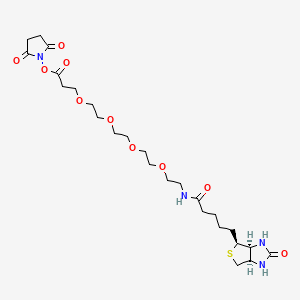
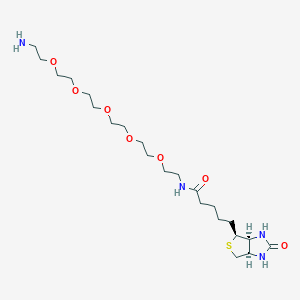
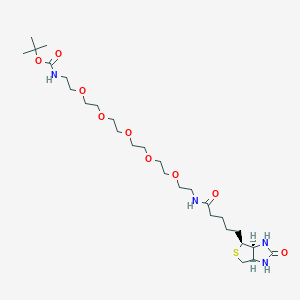
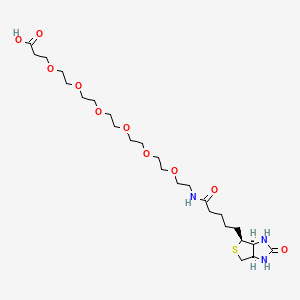

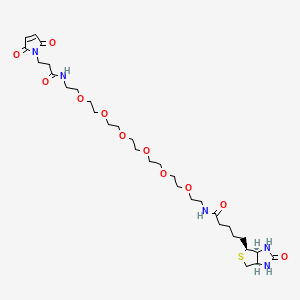
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)


![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
